![molecular formula C18H12FN3O2S B2843416 N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-58-1](/img/structure/B2843416.png)
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” involves several steps. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides . These β-keto amides can then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of “N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” consists of a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” include the heating of thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another reaction involves the cyclization of β-keto amides to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Synthesis Methods
Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Researchers have developed numerous methods for synthesizing pyrimidines. For instance, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yields 4,5-disubstituted pyrimidine analogs in a single step . These synthetic approaches are crucial for obtaining the compound of interest.
Anti-Inflammatory Effects
Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Several studies have highlighted their inhibitory effects on vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Literature reveals that many pyrimidines display potent anti-inflammatory effects . Understanding the structure–activity relationships (SARs) of these compounds is essential for designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity.
TNF-α Inhibition
Synthesized N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas have demonstrated significant inhibitory effects against LPS-activated tumor necrosis factor-α (TNF-α) generation . TNF-α plays a crucial role in inflammation, and inhibiting its production can be therapeutically beneficial.
Mechanism of Action
Target of Action
The compound, also known as N-(4-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
The mode of action of pyrimidines involves their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. It inhibits the expression and activities of certain vital inflammatory mediators
Result of Action
The result of the compound’s action is the inhibition of certain vital inflammatory mediators, leading to potential anti-inflammatory effects
properties
IUPAC Name |
N-(4-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-10-2-7-15-21-17-13(18(24)22(15)9-10)8-14(25-17)16(23)20-12-5-3-11(19)4-6-12/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBXZNZZIBJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide |
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